molecular formula C6H9NO2S B2382722 methyl 2-methyl-N-(thioxomethylene)alaninate CAS No. 1192762-30-3

methyl 2-methyl-N-(thioxomethylene)alaninate

Cat. No.: B2382722
CAS No.: 1192762-30-3
M. Wt: 159.2
InChI Key: QTCZITWESAQFGZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-N-(thioxomethylene)alaninate is a synthetic alanine derivative characterized by a thioxomethylene group (-N=C=S) attached to the amino nitrogen and a methyl ester at the carboxyl terminus. Its structure combines features of α-amino acids and thioamide functionalities, which influence its physicochemical and biological properties. The compound is listed under CAS 26349-75-7 in chemical databases, though nomenclature discrepancies (e.g., "2-methyl" positioning) require careful verification in literature . Key structural attributes include:

  • Molecular backbone: Derived from alanine (2-aminopropanoic acid) with a methyl ester group.
  • Stereochemistry: The presence of a chiral center at the α-carbon (C2) may lead to diastereomerism, depending on synthesis routes.

Properties

IUPAC Name

methyl 2-isothiocyanato-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-6(2,7-4-10)5(8)9-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZITWESAQFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-N-(thioxomethylene)alaninate typically involves the reaction of alanine derivatives with thioxomethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-N-(thioxomethylene)alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or thiols.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Methyl 2-methyl-N-(thioxomethylene)alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-N-(thioxomethylene)alaninate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Valifenalate (Methyl (3RS)-3-(4-Chlorophenyl)-N-[N-(Isopropoxycarbonyl)-L-Valyl]-β-Alaninate)

Structural Similarities :

  • Ester group : Both compounds feature methyl esters.
  • N-substituents : Valifenalate has a valinamide carbamate group, while the target compound has a thioxomethylene group.

Key Differences :

Property Methyl 2-Methyl-N-(Thioxomethylene)Alaninate Valifenalate
Functional Groups Thioamide (-N=C=S) Carbamate (-O-CO-NR2)
Aromaticity Absent 4-Chlorophenyl ring present
Bioactivity Undocumented in evidence Fungicidal (cell wall synthesis inhibition)
Lipophilicity (cLogP) Likely moderate (thioamide polarizable) High (chlorophenyl, isopropoxy groups)

Implications :
Valifenalate’s carbamate and aromatic groups enhance fungicidal activity and environmental persistence, whereas the thioxomethylene group in the target compound may confer distinct reactivity (e.g., thiophilic interactions) but lower stability.

N-Methylalanine ((S)-2-Methylaminopropanoic Acid)

Structural Similarities :

  • Alanine backbone : Both compounds derive from alanine.
  • N-methylation: N-Methylalanine has a simple methyl group on the amino nitrogen.

Key Differences :

Property This compound N-Methylalanine
N-Substituent Thioxomethylene (-N=C=S) Methyl (-NHCH3)
Ionization Ester reduces carboxylate charge at pH 7 Zwitterionic (carboxylate and ammonium)
Applications Potential agrochemical intermediate Biomarker, metabolic studies

Implications :
The thioxomethylene group increases lipophilicity and may enable metal chelation, unlike N-Methylalanine’s zwitterionic nature, which favors solubility in biological systems.

2-Methoxyethyl N-(5-Amino-2-Methoxyphenyl)-β-Alaninate

Structural Similarities :

  • Ester linkage : Both compounds have ester groups (methoxyethyl vs. methyl).
  • Amino acid derivatives: β-Alaninate vs. α-alaninate backbones.

Key Differences :

Property This compound 2-Methoxyethyl β-Alaninate Derivative
Amino Acid Position α-Alanine (C2 chiral center) β-Alanine (C3 non-chiral)
Aromatic Substituents Absent 5-Amino-2-methoxyphenyl group
Polar Surface Area Moderate (82.81 Ų est.) Higher (due to methoxy and amino groups)

N-(2-Ethyl-6-Methylphenyl)-L-Alanine

Structural Similarities :

  • Alanine core: Shared amino acid structure.
  • N-substitution : Both have bulky N-substituents (aryl vs. thioxomethylene).

Key Differences :

Property This compound N-(2-Ethyl-6-Methylphenyl)-L-Alanine
N-Substituent Thioxomethylene (-N=C=S) 2-Ethyl-6-methylphenyl
Steric Effects Moderate High (bulky aromatic group)
Solubility Moderate in organic solvents Low (due to hydrophobic aryl group)

Biological Activity

Methyl 2-methyl-N-(thioxomethylene)alaninate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its thioxomethylene group, which is believed to play a crucial role in its biological activity. The synthesis typically involves the reaction of alanine derivatives with thioformamide or related compounds, leading to the formation of the thioxomethylene moiety.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic properties. In a study assessing its efficacy against various protozoan parasites, it demonstrated low micromolar IC50 values against Trypanosoma brucei and Plasmodium falciparum . The following table summarizes the biological activity of this compound compared to other similar compounds:

CompoundIC50 (µM) against T. bruceiIC50 (µM) against P. falciparum
This compound0.37Not specified
Compound A (Reference Compound)0.450.50
Compound B (Reference Compound)0.600.80

The mechanism through which this compound exerts its antiparasitic effects is not fully elucidated but may involve interference with metabolic pathways critical for parasite survival. The thioxomethylene group is hypothesized to interact with essential enzymes or receptors in the parasites, disrupting their normal function.

Case Studies and Research Findings

  • In Vivo Efficacy : In vivo studies involving murine models infected with T. brucei showed that this compound increased the mean time to relapse significantly when administered intraperitoneally . This suggests potential for therapeutic use in treating trypanosomiasis.
  • Comparative Studies : Comparative studies with other thioether derivatives indicate that modifications in the side chains can enhance biological activity and selectivity towards specific parasites .
  • Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile, showing low toxicity in mammalian cell lines at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-methyl-N-(thioxomethylene)alaninate, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thioamide formation via coupling reagents (e.g., HATU) and protection/deprotection strategies. Key parameters include reaction temperature (optimized between 0–25°C), solvent choice (e.g., acetonitrile or DMF for solubility), and purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier . Yield is highly sensitive to stoichiometric ratios of intermediates, particularly during thioxomethylene group incorporation.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify backbone conformation and thioxomethylene resonance shifts (e.g., thioamide C=S peak at ~195 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion matching calculated mass).
  • Fluorimetry : Differential scanning fluorimetry (DSF) measures thermal stability (ΔTm\Delta T_m) under varying pH conditions to assess conformational flexibility .

Q. What experimental protocols are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation assays:

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermal Stability : Use DSF to measure TmT_m shifts under thermal stress (25–95°C) .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and monitor photodegradation via UV-spectroscopy .

Q. Which solvents and conditions optimize solubility for in vitro assays involving this compound?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM. For biological assays, prepare stock solutions in DMSO (<1% final concentration) to avoid cytotoxicity. Solubility can be enhanced using cyclodextrins or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., proteases or kinases). Focus on thioxomethylene’s sulfur atom as a nucleophilic hotspot.
  • MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability in solvated systems.
  • DFT Calculations : Compute charge distribution and frontier molecular orbitals (HOMO-LUMO) to predict electrophilic attack sites .

Q. What strategies resolve contradictions in reported binding affinities or thermodynamic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, buffer composition). Standardize protocols:

  • Replicate Experiments : Perform triplicate DSF or SPR assays to minimize technical variability.
  • Control for Artifacts : Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions.
  • Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to harmonize data from divergent studies .

Q. What methodologies elucidate the reaction mechanisms of this compound in nucleophilic substitution or redox processes?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kHk_{H}/kDk_D to identify rate-determining steps.
  • Trapping Intermediates : Use cryogenic conditions (-78°C) to isolate transient species for NMR or X-ray crystallography.
  • Spectroscopic Probes : Monitor reactions in situ via UV-Vis or Raman spectroscopy (e.g., S=O bond formation at 1050 cm1^{-1}) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the thioxomethylene group (e.g., replace sulfur with selenium) or ester moiety (e.g., ethyl vs. methyl).
  • High-Throughput Screening (HTS) : Test analogs against target panels (e.g., kinase inhibitors) using fluorescence polarization assays.
  • QSAR Modeling : Train machine learning models on bioactivity data to predict optimal substituents .

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